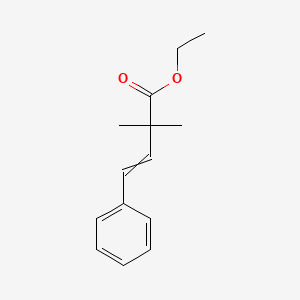
Cholest-5-ene-3,22,26-tetrol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Cholest-5-ene-3,22,26-tetrol is a sterol derivative with the molecular formula C27H46O4. It is a polyhydroxylated compound, meaning it contains multiple hydroxyl groups (-OH) attached to its carbon skeleton. This compound is part of the larger family of cholestane derivatives, which are known for their biological significance and presence in various natural sources .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Cholest-5-ene-3,22,26-tetrol typically involves multiple steps, starting from simpler sterol precursors. One common method involves the oxidation of cholest-5-ene derivatives followed by hydroxylation at specific positions. The reaction conditions often include the use of oxidizing agents such as performic acid or other peroxides .
Industrial Production Methods
Industrial production of this compound may involve biotechnological approaches, such as microbial fermentation, where specific microorganisms are used to convert sterol precursors into the desired product. This method is advantageous due to its potential for high yield and specificity .
Analyse Des Réactions Chimiques
Types of Reactions
Cholest-5-ene-3,22,26-tetrol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be further oxidized to form ketones or carboxylic acids.
Reduction: The double bond in the cholestene structure can be reduced to form saturated derivatives.
Substitution: Hydroxyl groups can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidizing Agents: Performic acid, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, sulfonyl chlorides.
Major Products Formed
The major products formed from these reactions include various oxidized and reduced derivatives of this compound, such as cholestane-3,22,26-trione and cholestane-3,22,26-triol .
Applications De Recherche Scientifique
Cholest-5-ene-3,22,26-tetrol has several applications in scientific research:
Chemistry: Used as a precursor for synthesizing other complex sterol derivatives.
Biology: Studied for its role in cellular processes and its presence in biological membranes.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the production of pharmaceuticals and as a biochemical marker in various assays
Mécanisme D'action
The mechanism by which Cholest-5-ene-3,22,26-tetrol exerts its effects involves its interaction with cellular membranes and specific enzymes. It can modulate membrane fluidity and influence the activity of membrane-bound proteins. Additionally, it may act as a ligand for certain nuclear receptors, thereby affecting gene expression and cellular metabolism .
Comparaison Avec Des Composés Similaires
Similar Compounds
- Cholest-5-ene-3,16,22,26-tetrol
- Cholest-5-ene-3,7,25,26-tetrol
- Cholest-3-ene
Uniqueness
Cholest-5-ene-3,22,26-tetrol is unique due to its specific hydroxylation pattern, which imparts distinct chemical and biological properties. Compared to other similar compounds, it may exhibit different reactivity and biological activity, making it valuable for specific research and industrial applications .
Propriétés
Numéro CAS |
55925-28-5 |
|---|---|
Formule moléculaire |
C27H46O4 |
Poids moléculaire |
434.7 g/mol |
Nom IUPAC |
17-(3,7-dihydroxy-6-methylheptan-2-yl)-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthrene-3,16-diol |
InChI |
InChI=1S/C27H46O4/c1-16(15-28)5-8-23(30)17(2)25-24(31)14-22-20-7-6-18-13-19(29)9-11-26(18,3)21(20)10-12-27(22,25)4/h6,16-17,19-25,28-31H,5,7-15H2,1-4H3 |
Clé InChI |
HJMSZKKOQIZOLJ-UHFFFAOYSA-N |
SMILES canonique |
CC(CCC(C(C)C1C(CC2C1(CCC3C2CC=C4C3(CCC(C4)O)C)C)O)O)CO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


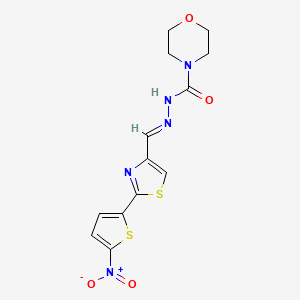
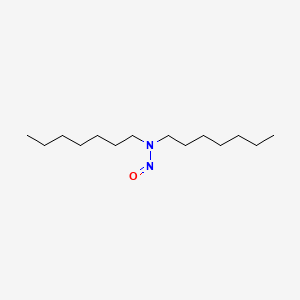
![3-Pentyn-2-one, 5-[(tetrahydro-2H-pyran-2-yl)oxy]-](/img/structure/B14631387.png)
![4-Cyanophenyl 4-[(butoxycarbonyl)oxy]benzoate](/img/structure/B14631393.png)
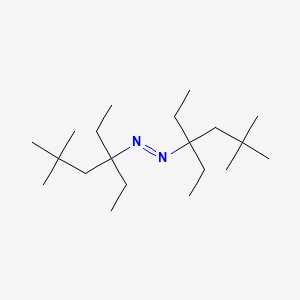
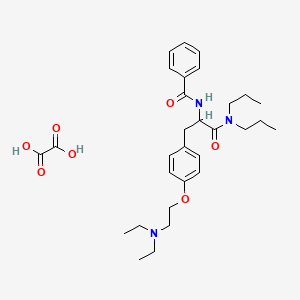

![2-[Ethyl-(2-methylphenyl)arsanyl]aniline;sulfuric acid](/img/structure/B14631409.png)
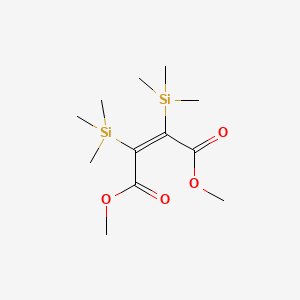
![3H-Pyrrolo[3,4-b]quinolin-3-one, 1,2-dihydro-2-methyl-](/img/structure/B14631412.png)
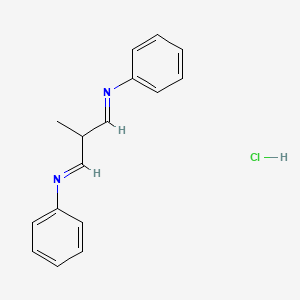
![N-(6-Nitronaphthalen-2-yl)-N'-[(pyridin-4-yl)methyl]urea](/img/structure/B14631442.png)
